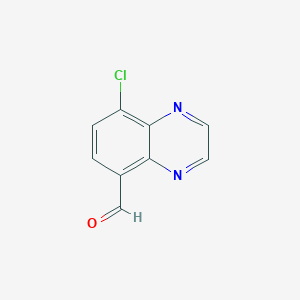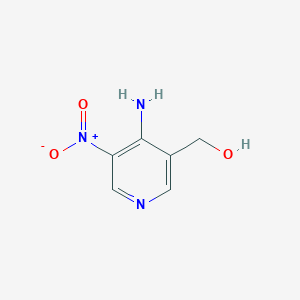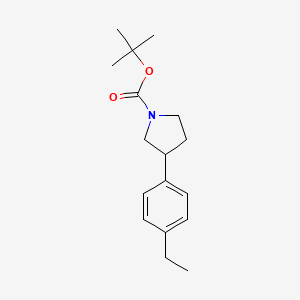
1-Boc-3-(4-ethylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(4-ethylphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains a 4-ethylphenyl substituent on the pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-Boc-3-(4-ethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, such as the cyclization of appropriate precursors or the reduction of pyrrole derivatives.
Introduction of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced via a substitution reaction, where a suitable phenyl derivative is reacted with the pyrrolidine ring.
Protection of the Nitrogen Atom: The Boc protecting group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
1-Boc-3-(4-ethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using appropriate nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Applications De Recherche Scientifique
1-Boc-3-(4-ethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(4-ethylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The Boc protecting group can influence the compound’s stability, solubility, and bioavailability, making it a valuable tool in drug design .
Comparaison Avec Des Composés Similaires
1-Boc-3-(4-ethylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-phenylpyrrolidine: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-Boc-3-(4-methylphenyl)pyrrolidine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-Boc-3-(4-isopropylphenyl)pyrrolidine: Features an isopropyl group, which can influence the compound’s interactions with molecular targets.
These comparisons highlight the unique structural features of this compound and its potential impact on chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
tert-butyl 3-(4-ethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-5-13-6-8-14(9-7-13)15-10-11-18(12-15)16(19)20-17(2,3)4/h6-9,15H,5,10-12H2,1-4H3 |
Clé InChI |
OHXQDFINQXDQGE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


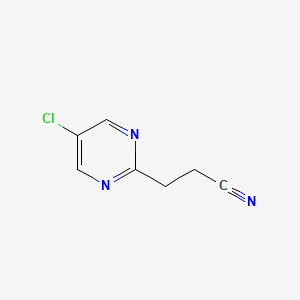
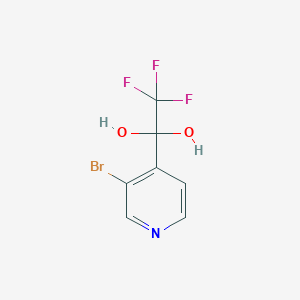
![5-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13662323.png)


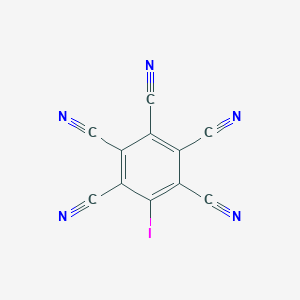
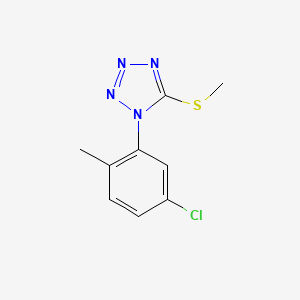
![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)
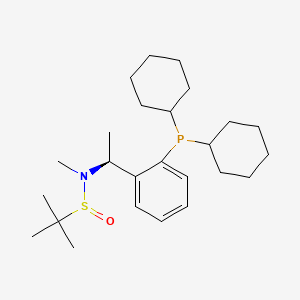
![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)

